molecular formula C24H28BrP B131997 Isohexyltriphenylphosphonium Bromide CAS No. 70240-41-4

Isohexyltriphenylphosphonium Bromide

Cat. No.: B131997
CAS No.: 70240-41-4
M. Wt: 427.4 g/mol
InChI Key: WZVQDUYONNRCAP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isohexyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with isohexyl bromide under reflux conditions can yield this compound . The reaction is usually carried out in a solvent such as toluene, and the product is purified through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Properties

IUPAC Name

4-methylpentyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVQDUYONNRCAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448628
Record name Phosphonium, (4-methylpentyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70240-41-4
Record name Phosphonium, (4-methylpentyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 1-bromo-3,3-dimethylbutane(9.6 g, 58.15 mmol) in toluene, add triphenyl-phosphine (13.8 g, 55.2 mmol) and stir at 80° C. for 4 days in a scewcapglass and 3 days in an autoklav at 4 bar and 190° C. Cool the reaction mixture down to room temperature and isolate the product by crystallization in ether as a white solid (9.8 g). MS (m/e): 347 (M+H).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
Isohexyltriphenylphosphonium Bromide
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Reactant of Route 6
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